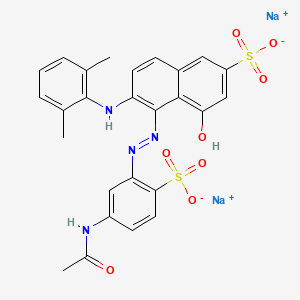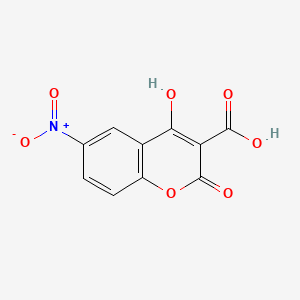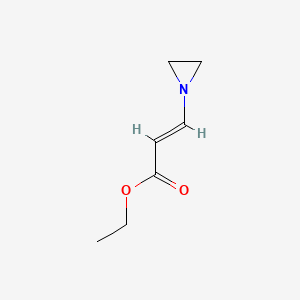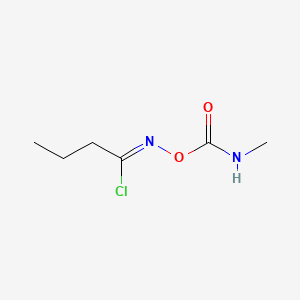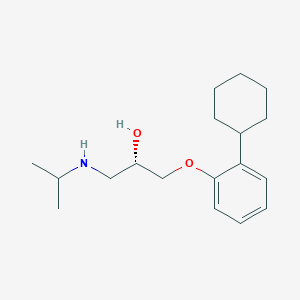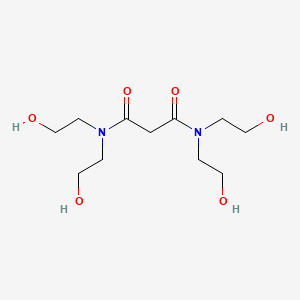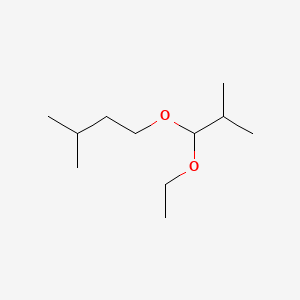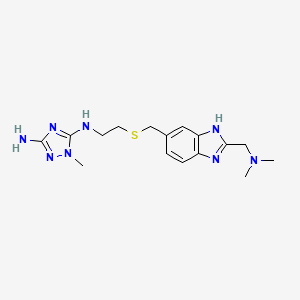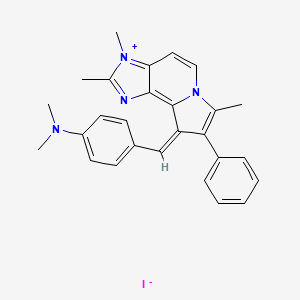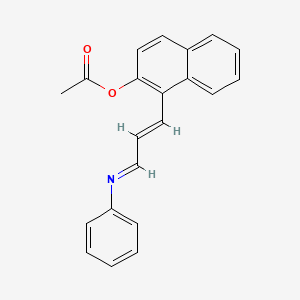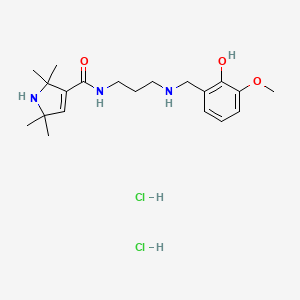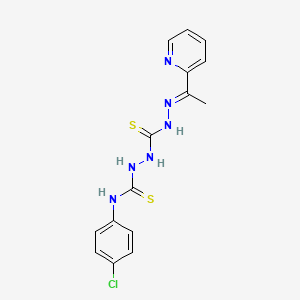
2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate is a complex organic compound It is characterized by the presence of multiple functional groups, including sulfonate, ether, and allyl groups
Vorbereitungsmethoden
The synthesis of 2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Sulfonation: The addition of sulfonate groups using sulfonyl chlorides or sulfonic acids.
Allylation: The incorporation of allyl groups through reactions with allyl halides or allyl alcohols.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols.
Substitution: The ether and allyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate groups can interact with proteins and enzymes, affecting their activity. The ether and allyl groups can participate in chemical reactions, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate include:
2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, benzenesulfonate: This compound lacks the additional methyl group on the benzene ring, which can affect its reactivity and applications.
2-Propanol, 1-(2-(2-(((phenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate: This compound has a phenyl group instead of a 4-methylphenyl group, which can influence its chemical properties and interactions.
Eigenschaften
CAS-Nummer |
124028-99-5 |
|---|---|
Molekularformel |
C18H30O7S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-[2-(2-hydroxy-3-prop-2-enoxypropoxy)ethoxy]ethyl 4,4-dimethylcyclohexa-1,5-diene-1-sulfonate |
InChI |
InChI=1S/C18H30O7S/c1-4-9-23-14-16(19)15-24-11-10-22-12-13-25-26(20,21)17-5-7-18(2,3)8-6-17/h4-7,16,19H,1,8-15H2,2-3H3 |
InChI-Schlüssel |
GKXZKVBVXRMFPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C(C=C1)S(=O)(=O)OCCOCCOCC(COCC=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


